What is Oxydiethylene bis(chloroformate)
What is Oxydiethylene bis(chloroformate)
An In-depth Technical Guide to Oxydiethylene bis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis. Its bifunctional nature, possessing two chloroformate groups, allows it to act as a key monomer in the production of various polymers, including polycarbonates and polyurethanes. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.
Chemical and Physical Properties
Oxydiethylene bis(chloroformate) is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is soluble in many common organic solvents such as acetone, toluene, methylene chloride, and tetrahydrofuran.[2]
Table 1: Physicochemical Properties of Oxydiethylene bis(chloroformate)
| Property | Value | Reference |
| CAS Number | 106-75-2 | [1][3][4][5][6] |
| Molecular Formula | C₆H₈Cl₂O₅ | [1][3][4][5][6] |
| Molecular Weight | 231.03 g/mol | [3][4] |
| Appearance | Clear liquid with a pungent odor | [1] |
| Density (20 °C) | 1.35 g/cm³ | [1] |
| Melting Point | 6 - 7 °C | [1] |
| Boiling Point | 127 °C at 5 torr | [1][4] |
| Flash Point | 182 °C (closed cup) | [2] |
| Solubility | Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, ethyl acetate | [1][2] |
| Purity (Typical) | ≥ 98.0 % | [2] |
Synthesis of Oxydiethylene bis(chloroformate)
The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene.[7] Phosgene is a highly toxic gas, and its use requires specialized equipment and stringent safety precautions. Safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) can also be employed in a laboratory setting.[8]
Experimental Protocol: Laboratory-Scale Synthesis from Diethylene Glycol and Phosgene
This protocol is an adaptation of industrial processes for a laboratory setting and should only be performed by trained personnel in a well-ventilated fume hood with continuous monitoring for phosgene leaks.
Materials:
-
Diethylene glycol (high purity)
-
Phosgene (gas or solution in a suitable solvent like toluene)
-
An inert solvent (e.g., dichloromethane or toluene)
-
A nitrogen or argon source for inert atmosphere
-
Dry ice/acetone bath
Equipment:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser.
-
The reflux condenser should be fitted with a drying tube and a gas outlet leading to a scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene and HCl.
-
Low-temperature thermometer.
Procedure:
-
A solution of diethylene glycol in the inert solvent is prepared and placed in the dropping funnel.
-
The reaction flask is charged with the inert solvent and cooled to 0-5 °C using a dry ice/acetone bath.
-
Phosgene gas is slowly bubbled into the cooled solvent with vigorous stirring until the desired concentration is reached.
-
The diethylene glycol solution is added dropwise from the dropping funnel to the phosgene solution while maintaining the temperature between 0-10 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.
-
Excess phosgene and the solvent are removed under reduced pressure. The temperature should be kept low during this process to avoid decomposition of the product.
-
The resulting crude Oxydiethylene bis(chloroformate) can be purified by vacuum distillation.
Diagram 1: Synthesis of Oxydiethylene bis(chloroformate)
A schematic representation of the laboratory synthesis of Oxydiethylene bis(chloroformate).
Key Reactions and Applications
Oxydiethylene bis(chloroformate) is a valuable intermediate in the synthesis of various polymers and organic molecules due to the high reactivity of its chloroformate groups with nucleophiles such as alcohols and amines.[1]
Polycarbonate Synthesis
Oxydiethylene bis(chloroformate) reacts with diols, such as bisphenol A, in the presence of a base to form polycarbonates. This is a type of interfacial polycondensation reaction.[2][9]
Materials:
-
Oxydiethylene bis(chloroformate)
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
Equipment:
-
High-speed mechanical stirrer
-
Beaker or flask
-
Separatory funnel
Procedure:
-
An aqueous solution of bisphenol A and sodium hydroxide is prepared.
-
A solution of Oxydiethylene bis(chloroformate) in dichloromethane is prepared.
-
The two solutions are combined in a beaker with the phase-transfer catalyst.
-
The mixture is stirred vigorously for 10-15 minutes.
-
The organic layer is separated using a separatory funnel, washed with dilute acid and then with water until neutral.
-
The polymer is precipitated by pouring the dichloromethane solution into a large volume of methanol with stirring.
-
The precipitated polycarbonate is filtered, washed with methanol, and dried under vacuum.
Diagram 2: Polycarbonate Synthesis Workflow
Workflow for the synthesis of polycarbonate via interfacial polycondensation.
Polyurethane Synthesis
The reaction of Oxydiethylene bis(chloroformate) with diamines leads to the formation of polyurethanes. The reaction proceeds readily at room temperature.
Materials:
-
Oxydiethylene bis(chloroformate)
-
Hexamethylenediamine
-
An inert solvent (e.g., tetrahydrofuran or dichloromethane)
-
An acid scavenger (e.g., triethylamine or pyridine)
Equipment:
-
A round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen or argon inlet
Procedure:
-
A solution of hexamethylenediamine and the acid scavenger in the inert solvent is placed in the reaction flask under an inert atmosphere.
-
A solution of Oxydiethylene bis(chloroformate) in the same solvent is placed in the dropping funnel.
-
The chloroformate solution is added dropwise to the diamine solution with stirring at room temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours.
-
The precipitated salt of the acid scavenger is removed by filtration.
-
The polyurethane can be isolated by precipitation in a non-solvent (e.g., water or hexane) or by removal of the solvent under reduced pressure.
Diagram 3: Polyurethane Synthesis Signaling Pathway
A simplified representation of the reaction pathway for polyurethane synthesis.
Safety and Handling
Oxydiethylene bis(chloroformate) is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Statement | GHS Code | Precautionary Statement | GHS Code |
| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| May cause an allergic skin reaction | H317 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Causes serious eye damage | H318 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
| Toxic to aquatic life with long lasting effects | H411 | Immediately call a POISON CENTER/doctor. | P310 |
| Avoid release to the environment. | P273 |
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and amines.
-
In case of a spill, neutralize with an alkaline solution.[1]
Analytical Methods
The purity of Oxydiethylene bis(chloroformate) can be determined by gas chromatography (GC).
Experimental Protocol: GC Analysis
Instrument: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or nitrogen. Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes. Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or toluene.
Conclusion
Oxydiethylene bis(chloroformate) is a key chemical intermediate with significant applications in polymer science. Its synthesis and reactions require careful handling due to its hazardous nature. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information for its safe and effective use in a laboratory and research setting.
References
- 1. framochem.com [framochem.com]
- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 3. lookchem.com [lookchem.com]
- 4. Diethylene glycol, bischloroformate | C6H8Cl2O5 | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxydiethylene Bis(chloroformate) | LGC Standards [lgcstandards.com]
- 6. Oxydiethylene bis(chloroformate) | 106-75-2 [chemicalbook.com]
- 7. Phosgene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pslc.ws [pslc.ws]
